molecular formula C10H5Cl3N2 B13446955 4-Chloro-2-(3,4-dichlorophenyl)pyrimidine

4-Chloro-2-(3,4-dichlorophenyl)pyrimidine

Cat. No.: B13446955
M. Wt: 259.5 g/mol
InChI Key: BSJRZFHIORHMGS-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,4-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and pyrimidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of multiple chlorine atoms and a pyrimidine ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3,4-dichlorophenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichloroaniline with 2-chloropyrimidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3,4-dichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Electrophilic Aromatic Substitution: Halogenated or nitrated pyrimidine derivatives.

    Suzuki-Miyaura Coupling: Biaryl compounds with pyrimidine moieties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(3,4-dichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both 3,4-dichlorophenyl and pyrimidine moieties allows for diverse applications and makes it a valuable compound in various research fields .

Properties

Molecular Formula

C10H5Cl3N2

Molecular Weight

259.5 g/mol

IUPAC Name

4-chloro-2-(3,4-dichlorophenyl)pyrimidine

InChI

InChI=1S/C10H5Cl3N2/c11-7-2-1-6(5-8(7)12)10-14-4-3-9(13)15-10/h1-5H

InChI Key

BSJRZFHIORHMGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CC(=N2)Cl)Cl)Cl

Origin of Product

United States

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